
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is a chemical compound that belongs to the class of pyrazines. It is also known as MPDP or 4-MeO-MPMI. This compound has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and forensic toxicology.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine receptor. It has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin. These effects lead to an increase in the levels of these neurotransmitters in the brain, which may contribute to its pharmacological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine have been studied in animal models. It has been shown to produce locomotor stimulation, hyperactivity, and stereotypy in rodents. It has also been shown to produce anxiogenic effects in some animal models. In addition, it has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine in lab experiments is its high potency and selectivity for the dopamine receptor. This makes it a useful tool for studying the function of this receptor. However, one of the limitations of using this compound is its potential toxicity. It has been shown to produce neurotoxic effects in some animal models, which may limit its use in certain experiments.
Orientations Futures
For the study of this compound include the development of more potent and selective analogs for the treatment of neurological disorders and the study of its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine involves the reaction of 4-methylphenylhydrazine with 2,3-butanedione in the presence of a catalytic amount of acetic acid. The reaction takes place under reflux conditions and yields the desired product in good yields. The synthesis method has been optimized to obtain high purity and yield of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine.
Applications De Recherche Scientifique
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In neuroscience, it has been used as a tool to study the function of certain neurotransmitter receptors such as the dopamine receptor. In forensic toxicology, it has been used as a marker for the use of designer drugs.
Propriétés
Numéro CAS |
137465-83-9 |
|---|---|
Nom du produit |
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine |
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C12H14N2/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
DSFOKOSNKNAKPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NCCN=C2C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NCCN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



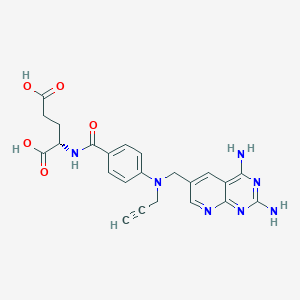

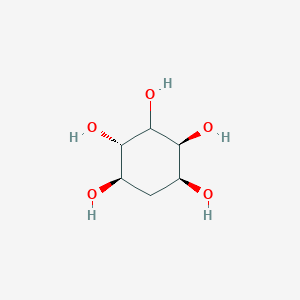
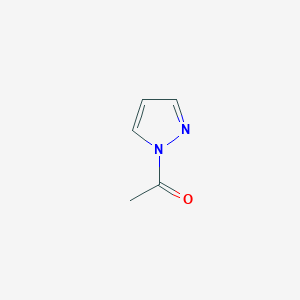
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)

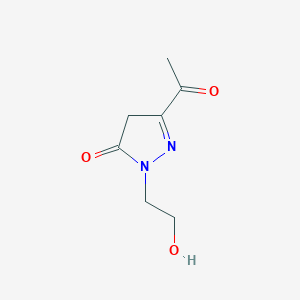
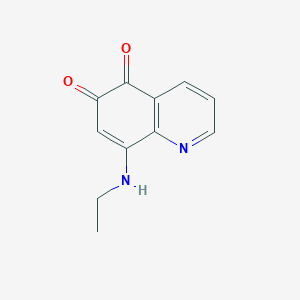
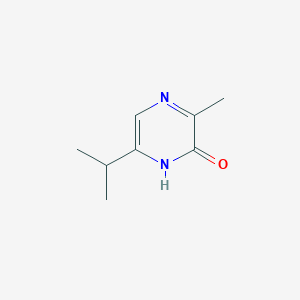
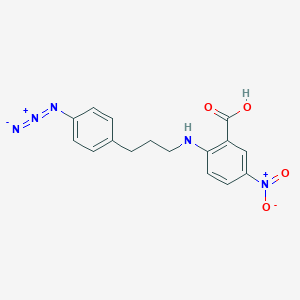


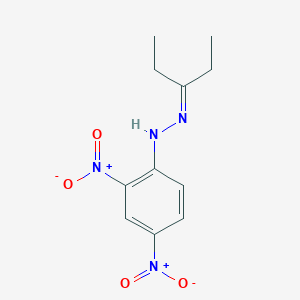
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)